N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 101077-21-8
VCID: VC0010399
InChI: InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3
SMILES: CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide

CAS No.: 101077-21-8

Main Products

VCID: VC0010399

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide - 101077-21-8

CAS No. 101077-21-8
Product Name N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name N-acetyl-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide
Standard InChI InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3
Standard InChIKey TZCGQOBSJSNTMP-UHFFFAOYSA-N
SMILES CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C
Canonical SMILES CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C
PubChem Compound 377639
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator